molecular formula C16H15N7O2 B2623877 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034282-22-7

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2623877
CAS No.: 2034282-22-7
M. Wt: 337.343
InChI Key: VSZYXHVKTRTZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a recognized and potent small-molecule inhibitor of the pyruvate kinase M2 (PKM2) isozyme, a key regulatory enzyme in the glycolytic pathway. Its primary research value lies in its ability to selectively bind to the PKM2 tetramer, stabilizing its active state and thereby modulating cancer cell metabolism . This compound is extensively used in oncological research to investigate the Warburg effect, the phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. By forcing a metabolic shift, this inhibitor serves as a critical tool for studying the link between altered glucose metabolism, tumor cell proliferation, and survival. Research demonstrates its application in suppressing the growth of various cancer cell lines and in vivo tumor models , providing valuable insights for developing novel anti-cancer strategies that target metabolic dependencies. Furthermore, it is employed in studies exploring PKM2's non-metabolic functions, such as its role as a transcriptional coactivator and its influence on gene expression related to cell cycle progression. This makes it an indispensable pharmacological probe for dissecting the complex biological roles of PKM2 in cancer biology and metabolic diseases.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-2-25-16-14-22-21-13(23(14)6-5-17-16)8-18-15(24)10-3-4-11-12(7-10)20-9-19-11/h3-7,9H,2,8H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZYXHVKTRTZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the benzimidazole unit. Key steps include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Benzimidazole Moiety: This step often involves nucleophilic substitution reactions where the benzimidazole unit is introduced to the triazolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halides and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the triazolo[4,3-a]pyrazine class exhibit significant biological activities, including:

  • Anticancer Properties : Compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. These interactions suggest potential applications in treating various cancers by inhibiting tumor growth and angiogenesis.
  • Antimicrobial Activity : The compound may also possess antimicrobial properties. Research on similar benzimidazole derivatives has demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • Anticancer Studies : A study on triazolo-pyrazine derivatives reported significant anti-cancer activity with IC50 values in the micromolar range against various cancer cell lines. The structural similarity to known anticancer agents suggests that this compound could serve as a lead for further development .
  • Antimycobacterial Activity : Another investigation into benzimidazole derivatives identified compounds with low toxicity and high efficacy against Mycobacterium tuberculosis, suggesting that modifications to the benzimidazole structure could enhance antimicrobial activity while maintaining safety .

Data Table of Related Compounds

Compound NameStructureNotable Activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineStructureAnti-cancer activity
N-(2-(5-methyl-[1,2,4]triazole))benzamideStructureAntimicrobial properties
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineStructureInhibitory effects on kinases
N-(6-fluoropyridin-3-yl)-[1,2,4]triazoleStructureSelective kinase inhibition

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source
N-((8-Ethoxy-triazolopyrazin-3-yl)methyl)-benzimidazole-5-carboxamide (Target) Triazolopyrazine + Benzimidazole 8-Ethoxy, benzimidazole-5-carboxamide C₁₆H₁₅N₈O₂ ~355 (estimated) N/A
N-[(8-Methoxy-triazolopyrazin-3-yl)methyl]-benzothiadiazole-5-carboxamide Triazolopyrazine + Benzothiadiazole 8-Methoxy, benzothiadiazole-5-carboxamide C₁₄H₁₁N₇O₂S 341.35
9c () Triazole-Thiazole + Benzimidazole 4-Bromophenyl, phenoxymethyl C₂₆H₂₀BrN₇O₂S 582.45

Discussion

The target compound’s ethoxy group and benzimidazole carboxamide distinguish it from methoxy- and benzothiadiazole-containing analogs. However, this could also reduce solubility, necessitating formulation optimization. The benzimidazole moiety’s hydrogen-bonding capacity may offer superior target engagement over benzothiadiazole’s electron-withdrawing sulfur atom .

Synthetic routes from and suggest that high-yield amidation (50–92%) is feasible for the target compound, though steric effects from the ethoxy group might require adjusted conditions.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives and is characterized by its unique structure that includes an ethoxy group and a benzo[d]imidazole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the triazolo-pyrazine core followed by the introduction of the ethoxy group through alkylation reactions.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in various signaling pathways. For example, related triazolo[4,3-a]pyrazine derivatives have demonstrated dual inhibition of c-Met and VEGFR-2, which are critical targets in cancer therapy.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is beneficial in protecting cells from oxidative stress. This activity is often linked to the electron-donating or withdrawing properties of substituents on the imidazole ring .

Anticancer Activity

Research indicates that this compound has notable anticancer properties. Studies have reported that derivatives within this class can inhibit tumor cell proliferation in a dose-dependent manner. For instance:

CompoundTargetIC50 (μM)Reference
5CK1δ0.040
6CK1ε0.0326

These findings suggest that this compound may serve as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against various strains:

Activity TypeResultReference
AntibacterialModerate to Good

This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Inhibition Studies : A study evaluated the inhibition of various kinases and found that compounds similar to this compound showed significant selectivity towards CK1 family members .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on tumor cell lines demonstrated that this compound could inhibit cell growth effectively at certain concentrations .
  • Oxidative Stress Protection : The compound displayed cytoprotective effects against oxidative stress in cellular models, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Q & A

Basic: What are the key synthetic strategies for constructing the triazolopyrazine-benzimidazole hybrid scaffold?

Answer:
The synthesis involves modular assembly of the triazolopyrazine and benzimidazole moieties. For the triazolopyrazine core, cyclocondensation of hydrazine derivatives with pyrazinone precursors under reflux in dimethylformamide (DMFA) is standard . The benzimidazole fragment is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions . Coupling the two fragments often employs carbodiimide-mediated amidation or nucleophilic substitution at the methyl bridge. Critical parameters include solvent choice (DMFA for solubility), temperature control (reflux at 100°C for cyclization), and stoichiometric ratios to minimize side products .

Advanced: How can reaction conditions be optimized to improve yield during the coupling of triazolopyrazine and benzimidazole moieties?

Answer:
Optimization requires systematic variation of:

  • Catalysts : Use of benzyltributylammonium bromide (as in ) enhances nucleophilic substitution efficiency.
  • Solvent polarity : DMFA outperforms THF or ethanol due to better solubility of polar intermediates .
  • Temperature gradient : Stepwise heating (e.g., 60°C for pre-activation, 100°C for coupling) reduces decomposition.
  • Protecting groups : Temporary protection of the benzimidazole NH (e.g., with tert-butoxycarbonyl) prevents unwanted side reactions during coupling .
    Post-reaction purification via recrystallization (DMFA/i-propanol mixtures) or column chromatography is critical for isolating high-purity product .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., ethoxy group at position 8 on triazolopyrazine) and methylene bridge integration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C17_{17}H15_{15}N9_9O2_2 at m/z 369.134) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time ~12–14 min under conditions in ).
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3% tolerance) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in biological assays?

Answer:

  • Ethoxy group : Electron-donating effects stabilize the triazolopyrazine ring, enhancing metabolic stability but potentially reducing electrophilic reactivity at the pyrazine nitrogen .
  • Benzimidazole NH : Hydrogen-bonding capability is critical for target binding (e.g., kinase or protease inhibition). Methylation at this position (as in ) abolishes activity in >80% of tested enzymes .
  • Methylene linker : Flexibility vs. rigidity impacts binding pocket accommodation. Docking studies (e.g., using PDB 3LD6 in ) suggest a 2.8 Å optimal distance between the two aromatic systems for target engagement.

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Triazole ring isomerization : Occurs under prolonged heating; mitigated by strict temperature control (<100°C) and reduced reaction time .
  • Benzimidazole dimerization : Additives like p-toluenesulfonic acid (PTSA) suppress this during condensation .
  • Ethoxy group cleavage : Use of anhydrous DMFA prevents hydrolysis. Traces of water >0.1% lead to 10–15% yield loss .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo models?

Answer:

  • Solubility limitations : The compound’s logP (~2.8) may reduce bioavailability. Prodrug strategies (e.g., esterification of the carboxamide) improve absorption .
  • Metabolic instability : Cytochrome P450 screening (e.g., CYP3A4/2D6) identifies major metabolites. Adding electron-withdrawing groups to the benzimidazole (e.g., fluoro at position 4) reduces oxidation .
  • Target off-rate : Surface plasmon resonance (SPR) assays quantify binding kinetics (e.g., konk_{on}/koffk_{off} ratios <104^{-4} s1^{-1} indicate poor retention) .

Basic: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to enzymes like 14-α-demethylase (PDB 3LD6) .
  • QSAR models : Hammett constants (σ) for substituents correlate with IC50_{50} values (R2^2 >0.85 in ).
  • ADMET prediction : SwissADME forecasts blood-brain barrier permeability (low for this compound) and hepatic clearance .

Advanced: What strategies resolve contradictory data in SAR studies for analogs?

Answer:

  • Orthogonal assay validation : Confirm hits using SPR (binding) and fluorescence polarization (functional activity) .
  • Crystal structure analysis : Resolve ambiguous binding modes (e.g., triazolopyrazine stacking vs. hydrogen bonding) via X-ray crystallography .
  • Meta-analysis : Pool data from analogs (e.g., ) to identify trends (e.g., EC50_{50} improves with electron-withdrawing groups on benzimidazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.